1,6-Dinitronaphthalene

Melting point Thermal stability Crystal packing

1,6-Dinitronaphthalene (1,6-DNN) is a dinitrated polycyclic aromatic hydrocarbon belonging to the nitronaphthalene class, with the molecular formula C₁₀H₆N₂O₄ and a molecular weight of 218.17 g/mol. It is one of the ten possible dinitronaphthalene positional isomers, characterized by nitro groups substituted at the 1- and 6-positions of the naphthalene ring.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 607-46-5
Cat. No. B3054488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dinitronaphthalene
CAS607-46-5
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H
InChIKeyPYCCBYZLILLSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dinitronaphthalene (CAS 607-46-5): Isomer-Specific Properties and Procurement Considerations


1,6-Dinitronaphthalene (1,6-DNN) is a dinitrated polycyclic aromatic hydrocarbon belonging to the nitronaphthalene class, with the molecular formula C₁₀H₆N₂O₄ and a molecular weight of 218.17 g/mol . It is one of the ten possible dinitronaphthalene positional isomers, characterized by nitro groups substituted at the 1- and 6-positions of the naphthalene ring [1]. Unlike the more abundantly produced 1,5- and 1,8-isomers, 1,6-DNN is a minor component in conventional mixed-acid nitration of naphthalene [2], making its procurement as a pure, single-isomer product a distinct selection criterion for applications requiring precise isomeric identity.

Why 1,6-Dinitronaphthalene Cannot Be Interchanged with 1,5- or 1,8-Isomers in Dinitronaphthalene Procurement


Dinitronaphthalene isomers are not fungible. The specific positions of the nitro substituents dictate molecular electronic structure, crystal packing, melting behavior, reduction chemistry, and electron affinity [1]. Each isomer must be viewed as a distinct chemical entity with its own reactivity profile and physical properties. Substituting 1,6-DNN with a more readily available 1,5- or 1,8-isomer without experimental validation risks altering reaction outcomes, compromising analytical method specificity, or deviating from target materials properties. The quantitative evidence below demonstrates exactly where 1,6-DNN diverges from its closest analogs, establishing the scientific basis for isomer-specific procurement.

Quantitative Differentiation of 1,6-Dinitronaphthalene from Closest Isomeric Analogs


Melting Point Elevation: 1,6-DNN vs. 1,5-DNN and 1,8-DNN

1,6-Dinitronaphthalene exhibits a significantly higher melting point than its commercially predominant isomers. The 1,6-isomer melts at 219 °C [1], which is approximately 3–6 °C above 1,5-dinitronaphthalene (213–216 °C ) and 47 °C above 1,8-dinitronaphthalene (172 °C [1]). This elevated melting point indicates stronger intermolecular interactions in the crystalline lattice of the 1,6-isomer, a characteristic relevant for thermal processing, purification, and applications requiring high-temperature solid-state stability.

Melting point Thermal stability Crystal packing

Adiabatic Electron Affinity: 1,6-DNN Positioned Between 1,5- and 1,8-Isomers

Computational predictions at the DFT level show that the adiabatic electron affinity (AEA) of 1,6-dinitronaphthalene is 1.78 eV, placing it between 1,5-DNN (1.85 eV) and 1,8-DNN (1.47 eV) within the same theoretical framework [1]. The 0.07 eV lower AEA of 1,6-DNN relative to 1,5-DNN, and the 0.31 eV higher AEA relative to 1,8-DNN, translate into meaningful differences in the thermodynamic driving force for one-electron reduction, radical anion formation energetics, and charge-transfer behavior.

Electron affinity DFT calculations Radical anion stability

Isomer Abundance in Conventional Nitration: 1,6-DNN as a Minor Component Requiring Specialized Sourcing

Under standard mixed-acid nitration of naphthalene (HNO₃/H₂SO₄, 80–100 °C), the dinitronaphthalene product mixture consists predominantly of 1,5- and 1,8-dinitronaphthalene in a ratio of approximately 1:2, with 1,6- and 1,7-dinitronaphthalene together constituting only about 5% of the total isomer output [1]. This low natural abundance means that 1,6-DNN cannot be economically obtained in isomerically pure form from conventional industrial nitration streams; it must be either synthesized via alternative regioselective routes or isolated through specialized separation techniques.

Nitration Isomer distribution Synthetic accessibility

Distinct Regioselectivity in Monoreduction: 1,6-DNN vs. 1,5-DNN with Aqueous Sodium Sulfide

Hodgson and Turner (1943) specifically investigated the monoreduction of 1,5- and 1,6-dinitronaphthalene by aqueous sodium sulfide, reporting that the two isomers yield different monoamine products due to the positional non-equivalence of the nitro groups [1]. The study demonstrated that 1,6-DNN undergoes selective reduction at one nitro position, producing a distinct nitrosonaphthalene intermediate not accessible from the 1,5- or other isomers under identical conditions. While exact quantitative rate constants were not reported in the available abstract, the dedicated inclusion of 1,6-DNN alongside 1,5-DNN in this focused study underscores the unique reduction chemistry of the 1,6-isomer.

Monoreduction Sodium sulfide Regioselectivity

Recommended Application Scenarios for 1,6-Dinitronaphthalene Based on Verified Differentiated Properties


High-Temperature Solid-State Chemistry and Energetic Materials Research

The elevated melting point of 1,6-DNN (219 °C) relative to 1,8-DNN (172 °C) and 1,5-DNN (213–216 °C) [1] makes it a candidate for thermally demanding formulations where solid-phase integrity must be maintained at higher processing or operational temperatures. Researchers developing heat-resistant nitroaromatic intermediates or studying structure–thermal-property relationships across the isomer series should preferentially select 1,6-DNN for its distinct thermal profile.

Electron-Transfer and Radical Anion Studies

With an adiabatic electron affinity of 1.78 eV, 1,6-DNN occupies an intermediate position in the dinitronaphthalene electron-accepting series [2]. This property is directly exploitable in studies of delocalized mixed-valence species, charge-transfer complexes, and electrochemical sensor development. The 0.07 eV difference from 1,5-DNN and 0.31 eV difference from 1,8-DNN are experimentally resolvable and can shift reduction potentials in a predictable manner.

Regioselective Synthesis of 1,6-Disubstituted Naphthalene Derivatives

When the synthetic target is 1,6-diaminonaphthalene or an asymmetrically substituted derivative bearing functionality at the 1- and 6-positions, only 1,6-dinitronaphthalene can serve as the direct precursor via nitro-group reduction or nucleophilic displacement [3]. The documented distinct monoreduction behavior of 1,6-DNN compared to 1,5-DNN [3] further emphasizes that isomer selection predetermines the accessible product series.

Analytical Reference Standard for Isomer-Specific Environmental Monitoring

Because 1,6-dinitronaphthalene is a minor component in technical dinitronaphthalene mixtures and in combustion-derived nitro-PAH environmental samples, it can serve as a diagnostic marker isomer in source apportionment studies and analytical method validation [4]. Its procurement as a high-purity single isomer is essential for establishing retention time libraries, mass spectral reference spectra, and calibration curves in HPLC-MS or GC-MS workflows targeting nitronaphthalene isomer speciation.

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